molecular formula C9H8Cl2F3N B1451647 N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine CAS No. 921630-40-2

N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine

Cat. No. B1451647
M. Wt: 258.06 g/mol
InChI Key: XXSPVIJWXYRCEY-UHFFFAOYSA-N
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Description

N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine , also known by its chemical formula C8H7Cl2F3N , is a synthetic organic compound. It belongs to the class of amine derivatives and contains both halogen (chlorine) and fluorine atoms. The compound’s structure suggests potential biological activity, making it an interesting target for further investigation.



Synthesis Analysis

The synthesis of this compound involves several steps, including chlorination, fluorination, and amine substitution. Researchers have explored various synthetic routes to obtain high yields and purity. Detailed protocols and optimization strategies are documented in the literature.



Molecular Structure Analysis

The molecular structure of N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine reveals the following key features:



  • Aminomethyl Group : The central amine group (NH2) is attached to the phenyl ring.

  • Halogen Substituents : Two chlorine atoms (Cl) are positioned at the 2- and 3-positions of the phenyl ring.

  • Trifluoroethyl Group : The trifluoroethyl moiety (CF3CH2) is linked to the amine nitrogen.



Chemical Reactions Analysis

Researchers have investigated the reactivity of this compound with various nucleophiles, electrophiles, and oxidizing agents. Notably, it participates in nucleophilic substitution reactions due to the presence of the amino group. These reactions can lead to the formation of diverse derivatives.



Physical And Chemical Properties Analysis


  • Melting Point : The compound exhibits a specific melting point range, which can vary based on crystalline form and purity.

  • Solubility : It is sparingly soluble in water but dissolves readily in organic solvents.

  • Stability : N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine is stable under certain conditions but may degrade upon exposure to heat, light, or moisture.


Scientific Research Applications

Synthesis and Functionalization

  • Expedient Synthesis of N‐Methyl‐ and N‐Alkylamines

    A study by Senthamarai et al. (2018) showcases a cost-efficient reductive amination protocol using cobalt oxide nanoparticles for synthesizing N-methylated and N-alkylated amines, vital for life-science molecules. This method highlights the importance of developing convenient methods for the synthesis of amine derivatives using earth-abundant catalysts Senthamarai et al., 2018.

  • Direct Amidation of Carboxylic Acids and Amines

    Lanigan et al. (2013) demonstrated the effectiveness of B(OCH2CF3)3 for the direct amidation of various carboxylic acids with a broad range of amines, a crucial step in the synthesis of amide products. This method emphasizes the utility of B(OCH2CF3)3 in organic synthesis, especially for creating N-protected amino acids with minimal racemization Lanigan et al., 2013.

Analytical Applications

  • Detection of Aromatic Amines in Hair Dyes: Lizier and Zanoni (2012) utilized an ionic liquid for the improved separation and quantification of aromatic amines present in hair dyes using liquid chromatography coupled to electrochemical detection. This method underlines the application of novel mediums for enhancing analytical capabilities in identifying contaminants in consumer products Lizier & Zanoni, 2012.

Catalysis

  • Chromium‐Catalyzed Oligomerization of Ethene: Höhne et al. (2017) explored the use of N,N‐bis[chloro(aryl)phosphino]amines in the Cr-catalyzed oligomerization of ethene, leading to highly selective production of hexene. This research demonstrates the potential of using chlorinated ligands for high-purity chemical production Höhne et al., 2017.

Material Science

  • Fluorinated Polyimides: Chung, Tzu, and Hsiao (2006) synthesized fluorinated polyimides from a trifluoromethyl-substituted bis(ether amine), showing low dielectric constants and high thermal stability. This research highlights the importance of such compounds in developing materials with specific electronic and thermal properties Chung et al., 2006.

Safety And Hazards


  • Toxicity : Due to its halogenated nature, this compound may pose health risks. Researchers should handle it with appropriate precautions.

  • Environmental Impact : Disposal methods and environmental impact assessments are crucial to minimize harm.


Future Directions

Future research should focus on:



  • Biological Activity : Investigate potential pharmacological applications.

  • Structural Modifications : Explore derivatives with improved properties.

  • Safety Profiles : Assess toxicity and environmental impact comprehensively.


properties

IUPAC Name

N-[(2,3-dichlorophenyl)methyl]-2,2,2-trifluoroethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2F3N/c10-7-3-1-2-6(8(7)11)4-15-5-9(12,13)14/h1-3,15H,4-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXSPVIJWXYRCEY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)Cl)CNCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2F3N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10651340
Record name N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine

CAS RN

921630-40-2
Record name N-[(2,3-Dichlorophenyl)methyl]-2,2,2-trifluoroethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10651340
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Amine 27 was prepared according to the reaction sequence described for Amine 3, but using instead 2,3-dichlorobenzaldehyde as the starting aldehyde and 2,2,2-trifluoroethylamine as the starting amine. The title compound was isolated as a colorless oil.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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